![molecular formula C4H16N2O4S3 B13833713 2-Aminoethanethiol hemisulfate](/img/structure/B13833713.png)
2-Aminoethanethiol hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethanethiol hemisulfate, also known as cysteamine hemisulfate, is an organosulfur compound with the chemical formula C2H7NS. It is a white, water-soluble solid that contains both an amine and a thiol functional group. This compound is often used in its salt form, such as the hydrochloride or hemisulfate salt, to enhance its stability and solubility. This compound is a degradation product of the amino acid cysteine and is biosynthesized in mammals, including humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Aminoethanethiol hemisulfate can be synthesized through several methods. One common method involves the reaction of ethylenimine with hydrogen sulfide. The reaction proceeds as follows:
NHCH2CH2+H2S→HSCH2CH2NH2
Another method involves the reaction of 2-chloroethylamine hydrochloride with sodium sulfide in methanol, followed by the addition of sulfuric acid to form the hemisulfate salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to obtain the desired salt form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethanethiol hemisulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The thiol group in 2-aminoethanethiol can be oxidized to form disulfides. For example, oxidation in the presence of hydrogen peroxide can yield cystamine.
Reduction: The compound can be reduced to form simpler thiol-containing molecules.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Cystamine (disulfide).
Reduction: Simpler thiol-containing molecules.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Aminoethanethiol hemisulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as a radioprotective agent and is involved in the metabolism of thiol-containing compounds.
Medicine: Used in the treatment of cystinosis, a lysosomal storage disease. It is also being investigated for its potential in treating other conditions such as Huntington’s disease and radiation-induced damage.
Industry: Employed as a corrosion inhibitor for metals and as a modifier for reverse osmosis membranes to enhance fouling resistance
Wirkmechanismus
The mechanism of action of 2-aminoethanethiol hemisulfate involves its ability to interact with cystine, reducing it to cysteine and cysteamine. This reduction process helps to deplete cystine levels in cells, which is particularly beneficial in the treatment of cystinosis. The compound also acts as a radioprotective agent by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
2-Aminoethanethiol hemisulfate can be compared with other similar compounds such as:
Cysteine: An amino acid with a similar thiol group but different biological roles.
Cystamine: The disulfide form of cysteamine, which is formed through the oxidation of 2-aminoethanethiol.
2-Mercaptoethylamine: Another thiol-containing compound with similar chemical properties but different applications.
Uniqueness
This compound is unique due to its dual functional groups (amine and thiol), which allow it to participate in a wide range of chemical reactions. Its ability to reduce cystine levels and act as a radioprotective agent further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C4H16N2O4S3 |
---|---|
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
2-aminoethanethiol;sulfuric acid |
InChI |
InChI=1S/2C2H7NS.H2O4S/c2*3-1-2-4;1-5(2,3)4/h2*4H,1-3H2;(H2,1,2,3,4) |
InChI-Schlüssel |
XLWQRQPHDWKAEY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS)N.C(CS)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.